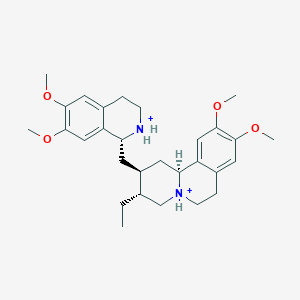

Emetine dication

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H42N2O4+2 |

|---|---|

Molecular Weight |

482.7 g/mol |

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethyl-9,10-dimethoxy-1,2,3,4,5,6,7,11b-octahydrobenzo[a]quinolizin-5-ium |

InChI |

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/p+2/t18-,21-,24+,25-/m0/s1 |

InChI Key |

AUVVAXYIELKVAI-CKBKHPSWSA-P |

Isomeric SMILES |

CC[C@H]1C[NH+]2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC |

Canonical SMILES |

CCC1C[NH+]2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for Research Applications

Advanced Total Synthesis Strategies for Emetine (B1671215) and Analogues

The complex structure of emetine, featuring multiple stereocenters, has made its total synthesis a significant challenge, driving the development of innovative and efficient chemical reactions.

Asymmetric Total Synthesis Approaches

The biological activity of emetine is highly dependent on its specific stereochemistry. Consequently, asymmetric synthesis, which selectively produces the desired stereoisomer, is paramount. A formal total synthesis of (-)-emetine has been accomplished by leveraging a catalytic asymmetric allylation of 3,4-dihydro-6,7-dimethoxyisoquinoline. researchgate.net This key step utilizes allyltrimethoxysilane (B1265876) in the presence of a copper(I) salt and a chiral phosphine (B1218219) ligand, such as tol-BINAP, to install the required stereochemistry at the C-1' position with moderate stereoselectivity but in good yield. researchgate.net

To enhance the enantiomeric purity of the resulting allyl adduct, a crucial intermediate, crystallization with L-dibenzoyl tartaric acid is employed. acs.org This process allows for the isolation of a pure enantiomer, which is a critical step for developing an industrially viable methodology. acs.org This approach has been successfully applied to the synthesis of both (-)-emetine and its enantiomer, (+)-ent-emetine. researchgate.netacs.org Other strategies have employed a domino Knoevenagel/hetero-Diels-Alder reaction and an enantioselective catalytic transfer hydrogenation of imines as key steps to construct the core tetrahydroisoquinoline structure with high enantiomeric excess. researchgate.net A stereodivergent strategy has also been developed, allowing for the synthesis of various ipecac alkaloids and their epimers, including a formal synthesis of (-)-emetine, through a one-pot cascade reaction. scispace.comnih.gov

Scalable Synthesis Protocols for Research-Grade Quantities

The need for significant quantities of emetine for further drug development and research has spurred the creation of scalable synthesis protocols. chemistryviews.org Researchers have developed an efficient and scalable asymmetric total synthesis of (-)-emetine dihydrochloride (B599025) suitable for producing multigram quantities. acs.orgchemistryviews.orgfigshare.com This route, consisting of 13 steps (10 with isolated intermediates), notably avoids the need for chromatographic purification, a significant advantage for large-scale production. acs.orgchemistryviews.org

The synthesis commences with the readily available and low-cost homoveratrylamine. acs.orgchemistryviews.org Key transformations in this scalable process include:

Asymmetric Allylation: Similar to other asymmetric approaches, this step establishes a key chiral center. chemistryviews.org

Olefin Metathesis: The allyl-containing intermediate is converted to an (E)-alkene derivative using a Grubbs II catalyst. chemistryviews.orgthieme-connect.com

Michael Addition and Cyclization: Reaction with methyl vinyl ketone, followed by cyclization, forms the benzoquinolizidine core. acs.orgchemistryviews.org

Asymmetric Transfer Hydrogenation: A final crucial step, using a ruthenium catalyst, establishes the last stereocenter before hydrochloride formation. chemistryviews.org

Elucidation of Intermediate Structures in Emetine Synthesis

The definitive structure of emetine, including its absolute stereochemistry, was originally determined through chemical degradation experiments and ultimately confirmed by total synthesis. researchgate.netbenthamopen.comslideshare.net In modern synthetic routes, the structures of key intermediates are rigorously confirmed. For instance, the allyl adduct formed during the asymmetric allylation can be converted into a diastereomeric salt with dibenzoyl tartaric acid, allowing for both purification and confirmation of its stereochemistry. acs.org Spectroscopic methods like NMR and mass spectrometry are routinely used to characterize intermediates throughout the synthetic sequence, ensuring the correct structure is being carried forward at each stage. slideshare.netslideshare.net The synthesis itself, proceeding through a logical sequence of well-characterized intermediates such as the benzoquinolizidine ketone, provides a step-by-step construction and confirmation of the complex molecular architecture. chemistryviews.org

Rational Design and Synthesis of Emetine Analogues and Prodrugs

Given emetine's high cytotoxicity, rational design strategies have been employed to create analogues and prodrugs with improved therapeutic potential, primarily by modifying its chemical structure to control its activity.

N-2' Derivatization Strategies for Modulating Biological Activity

Structure-activity relationship (SAR) studies have consistently shown that the secondary amine at the N-2' position is critical for emetine's potent biological activity, including its ability to inhibit protein synthesis. nih.govnih.gov This finding has led to the development of numerous analogues where this specific nitrogen is derivatized. Modifying the N-2' position to create a tertiary nitrogen generally results in a significant reduction in cytotoxicity. nih.gov This "molecular switch" concept allows for the creation of less toxic precursor molecules. nih.gov

A diverse library of N-2' derivatives has been synthesized to explore this strategy, including:

Thiourea analogues

Urea analogues

Sulfonamide analogues

Carbamate and Dithiocarbamate (B8719985) analogues nih.govnih.gov

Amide analogues nih.govnih.gov

Peptidyl analogues nih.govresearchgate.net

The extent to which cytotoxicity is reduced depends on the specific functional group and the structural features of the substituent attached to the N-2' nitrogen. nih.gov

Table 1: In Vitro Cytotoxicity of N-2' Derivatized Emetine Analogues

Data sourced from references nih.gov and nih.gov. The ranges represent the average cytotoxicity for various analogues within each class.

Design of pH-Dependent Hydrolyzable Emetine Analogues for Targeted Delivery Research

A key application of N-2' derivatization is the creation of prodrugs that can be selectively activated in a specific environment, such as the acidic microenvironment of tumors. nih.gov The goal is to design analogues that remain stable and inactive at the physiological pH of normal tissues (approximately 7.4) but readily hydrolyze to release the active emetine molecule under the mildly acidic conditions (pH 5.5–6.5) found in many cancer environments. nih.govnih.govacs.org

Research has focused on using linkers that are susceptible to acid-catalyzed hydrolysis. Amide analogues derived from maleic anhydride (B1165640) and citraconic anhydride have shown significant promise as acid-activatable prodrugs. nih.govnih.govacs.org These compounds are designed to release emetine as the pH drops. nih.gov The water-soluble sodium dithiocarbamate salt of emetine has also been identified as a potential pH-sensitive prodrug. nih.govnih.gov These prodrugs leverage the N-2' position as a "tunable" site for the controlled release of emetine. nih.gov

Table 2: pH-Responsive Emetine Release from Prodrugs

Data sourced from references nih.gov, nih.gov, and acs.org. The ranges reflect the release percentages observed for different specific analogue structures.

Table of Mentioned Compounds

Synthesis of Peptidyl Emetine Prodrugs

The profound cytotoxicity of emetine, while a potent inhibitor of protein synthesis, presents a significant hurdle for its therapeutic application due to a lack of cell-type specificity. researchgate.netbenthamopen.comscispace.com To overcome this limitation, a key research focus has been the development of prodrugs, which mask the compound's activity until it reaches a specific target site. The synthesis of peptidyl emetine prodrugs leverages the unique enzymatic conditions of pathological microenvironments, such as those surrounding tumors. researchgate.netlongdom.org

The primary strategy for creating these prodrugs involves chemical modification at the N-2' position of the emetine molecule. researchgate.netbenthamopen.comresearchgate.net Derivatization of this secondary amine to a tertiary amine has been shown to dramatically reduce cytotoxicity, providing a "tunable handle" for prodrug design. benthamopen.commdpi.com This approach allows for the attachment of peptide sequences that are specifically recognized and cleaved by proteases that are overexpressed in target tissues, such as cancer cells. researchgate.netmdpi.comacs.org

One of the most explored strategies is the design of prodrugs activated by proteases abundant in the tumor microenvironment, including Prostate-Specific Antigen (PSA) and Fibroblast Activation Protein (FAP). researchgate.netmdpi.comacs.org For instance, PSA-activatable prodrugs have been synthesized by coupling a PSA-specific peptide substrate to the N-2' position of emetine, often via a self-cleaving linker like p-aminobenzyl alcohol (PABA). mdpi.com Upon hydrolysis of the peptide by PSA, the linker self-immolates, releasing the active emetine dication at the tumor site. mdpi.com

A more complex, iterative approach has been employed for FAP-targeted prodrugs, leading to a tandem enzymatic activation strategy. researchgate.netbenthamopen.com Initial attempts to directly couple a FAP substrate peptide (e.g., Ac-Ala-Ser-Gly-Pro-Ala-Gly-Pro) to emetine did not yield the active drug upon FAP cleavage. benthamopen.comnih.gov This led to the development of a two-stage system. A lead compound, designated Prodrug 11 , was synthesized, which consists of a Dipeptidyl Peptidase IV (DPPIV) activatable precursor, Ala-Pro-PABC-Emetine (10) , attached to a FAP substrate peptide (Ala-Ser-Gly-Pro-Ala-Gly-Pro). researchgate.netbenthamopen.com In the presence of FAP, the terminal peptide is cleaved, releasing the DPPIV-activatable precursor. Subsequently, DPPIV cleaves the Ala-Pro dipeptide, triggering the release of active emetine. researchgate.netbenthamopen.com This tandem strategy showed successful conversion to emetine and equipotent cytotoxicity in the presence of both enzymes, while remaining significantly less toxic in their absence. researchgate.netbenthamopen.comresearchgate.net

Table 1: Examples of Synthesized Peptidyl Emetine Prodrugs and Intermediates This table is interactive. You can sort and filter the data.

| Compound Name/Number | Peptide/Linker Moiety | Target Enzyme(s) | Activation Outcome | Reference(s) |

|---|---|---|---|---|

| 1 | Ac-Ala-Ser-Gly-Pro-Ala-Gly-Pro | FAP | Cleaved to Ala-Gly-Pro-Emetine; no free emetine released. | benthamopen.comnih.gov |

| 9 | Ala-Pro | DPPIV | Not converted to emetine; inactive. | benthamopen.com |

| 10 | Ala-Pro-PABC-Emetine | DPPIV | Converted to emetine (88% in 2h). | researchgate.netbenthamopen.comnih.gov |

| 11 | (Ala-Ser-Gly-Pro-Ala-Gly-Pro)-(Ala-Pro-PABC-Emetine) | FAP and DPPIV | Tandem activation releases emetine (70% in 24h). | researchgate.netbenthamopen.com |

| PSA-PABA-Emetine | Ac-His-Ser-Ser-Lys-Leu-Gln-PABA | PSA | Hydrolyzed by PSA to an intermediate that releases emetine. | mdpi.comcellmolbiol.org |

Structure-Activity Relationship (SAR) Studies of Emetine Derivatives

Correlating Structural Modifications with Ribosomal Binding Affinity

The primary mechanism of emetine's cytotoxicity is the potent and irreversible inhibition of protein synthesis. cellmolbiol.orgnih.gov This is achieved by the this compound binding specifically to the 40S subunit of eukaryotic ribosomes. researchgate.netcellmolbiol.orgnih.govlife-science-alliance.org Cryo-electron microscopy and biochemical studies have pinpointed its binding site to the ribosomal E-site (exit site), where it physically obstructs the translocation of the mRNA-tRNA complex, thereby stalling peptide elongation. benthamopen.comscispace.com

Structure-activity relationship (SAR) studies have been crucial in defining the molecular features of emetine required for this high-affinity interaction. The most critical structural element identified is the secondary amine at the N-2' position of the isoquinoline (B145761) ring. mdpi.comnih.govresearchgate.net SAR data consistently demonstrate that this amine is essential for the potent inhibition of protein synthesis. mdpi.comresearchgate.net Modification of this group, for instance by methylation to create a tertiary amine (N-methylemetine), results in a significant loss of inhibitory activity. mdpi.com

The structural basis for this observation was further clarified by a cryo-EM structure of emetine bound to the Plasmodium falciparum 80S ribosome. researchgate.net This study revealed that the N-2' secondary amine is a key anchor point, forming a stabilizing hydrogen bond with an oxygen atom on the phosphate (B84403) backbone of rRNA (U2061). researchgate.net This interaction locks the drug in the E-site. Consequently, derivatives lacking this hydrogen-bond-donating capability, such as the prodrugs discussed previously, have a greatly diminished affinity for the ribosome and are therefore significantly less cytotoxic. mdpi.comresearchgate.net

Further evidence for the specific nature of the binding site comes from studies of emetine-resistant cell lines. These cells often possess mutations in the ribosomal protein S14 (RPS14), a component of the 40S subunit, which alters the binding pocket and reduces the affinity for emetine and structurally related alkaloids like cryptopleurine (B1669640) and tylocrebrine. life-science-alliance.org

Table 2: SAR Findings for Emetine's Ribosomal Binding This table is interactive. You can sort and filter the data.

| Structural Feature | Modification | Effect on Ribosomal Binding/Activity | Implication | Reference(s) |

|---|---|---|---|---|

| N-2' Amine | Secondary (Natural) | High-affinity binding; potent inhibition. | Essential for activity. | mdpi.comnih.govresearchgate.net |

| N-2' Amine | Tertiary (e.g., N-methylation) | Significantly reduced binding and inhibitory activity. | Basis for prodrug design. | mdpi.comresearchgate.net |

| C-1' Stereocenter | R-configuration (Natural) | Required for biological activity. | Correct stereochemistry is crucial for fitting into the binding site. | acs.org |

| Overall Conformation | Rigid structure | Binds to a specific pocket in the 40S E-site. | Blocks mRNA-tRNA translocation. | benthamopen.comscispace.com |

| Ribosomal Protein S14 | Mutation in cell lines | Confers resistance to emetine. | Confirms S14 as part of the binding site. | life-science-alliance.org |

Investigating SAR for Inhibitory Mechanisms on DNA/RNA Synthesis

In addition to its well-documented role as a protein synthesis inhibitor, emetine also interferes with the synthesis of DNA and RNA. researchgate.netbenthamopen.comcellmolbiol.org Emetine has been shown to inhibit the replication of various DNA and RNA viruses and can block cellular DNA replication in the early S phase. benthamopen.comcellmolbiol.orgnih.gov However, the inhibition of nucleic acid synthesis is largely considered a downstream consequence of the primary, potent blockade of protein synthesis. life-science-alliance.org The production of essential proteins, including polymerases and other replication factors, is required for DNA and RNA synthesis to proceed, and halting their production inevitably affects these processes.

Direct, detailed SAR studies correlating specific structural modifications of emetine to the inhibition of DNA or RNA synthesis are less prevalent than those for ribosomal binding. The existing body of research suggests that the structural features governing general cytotoxicity are the same ones that drive the inhibition of nucleic acid synthesis. The primary determinant of emetine's biological activity, including its effects on DNA and RNA, remains the integrity of the molecule and particularly the presence of the secondary amine at the N-2' position. cellmolbiol.org

Research has shown that emetine treatment leads to a marked reduction in the synthesis of viral RNA and DNA. longdom.orgnih.gov For instance, in studies with Dengue virus, emetine strongly reduced the production of both positive- and negative-strand viral RNA. longdom.org Similarly, it inhibited the replication of both DNA viruses (like buffalopoxvirus) and RNA viruses (like Newcastle disease virus). nih.gov While some studies suggest emetine may directly inhibit certain viral polymerases, its broad activity points towards a mechanism targeting a fundamental host cell process—protein synthesis—which is essential for the replication of all viruses. acs.orgnih.gov

Therefore, the SAR for the inhibition of DNA/RNA synthesis is intrinsically linked to the SAR for ribosomal binding and protein synthesis inhibition. Modifications that abrogate cytotoxicity, such as derivatization at the N-2' position, would likewise diminish the compound's downstream inhibitory effects on nucleic acid synthesis. cellmolbiol.org The potency of emetine as an inhibitor of DNA/RNA synthesis is a function of its ability to first shut down the cellular protein production machinery. life-science-alliance.org

Molecular and Cellular Mechanisms of Action of Emetine Dication

Ribosomal Protein Synthesis Inhibition

Emetine (B1671215) is a powerful inhibitor of ribosomal protein synthesis in a wide range of eukaryotic cells, including those of mammals, yeast, and plants. benthamopen.comresearchgate.netpnas.org Its inhibitory action is concentration- and time-dependent. benthamopen.com The fundamental mechanism involves the blockage of the elongation phase of translation, a critical series of steps where amino acids are added to a growing polypeptide chain. benthamopen.comresearchgate.net

Interaction with the 40S Ribosomal Subunit

The primary site of action for emetine is the small ribosomal subunit, specifically the 40S subunit in eukaryotes. benthamopen.comnih.govbmbreports.org By binding to this subunit, emetine effectively stalls the process of translation. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into this interaction, revealing the precise binding pocket of emetine on the 40S subunit. rcsb.orgnih.govnih.gov This interaction is key to its ability to halt viral protein synthesis, a mechanism that is less prone to the development of resistance because it targets a host cell component rather than a viral one. nih.gov

Specific Binding to the Ribosomal E-site

Further detailed structural and biochemical analyses have pinpointed the binding site of emetine to the exit site (E-site) of the 40S ribosomal subunit. rcsb.orgnih.govbiorxiv.orghellobio.comnih.gov The E-site is the location where deacylated tRNA exits the ribosome after donating its amino acid. By occupying the E-site, emetine physically obstructs the translocation of the mRNA-tRNA complex, a crucial movement for the ribosome to read the next codon and continue protein synthesis. rcsb.orgnih.govbiorxiv.org Structural studies of the Giardia lamblia ribosome have shown that emetine establishes specific hydrogen bonds, stacking, and nonpolar interactions with both ribosomal RNA (rRNA) and ribosomal proteins within the E-site. nih.gov

Role of Ribosomal Protein S14 in Emetine Interaction and Resistance

A key protein involved in the action of and resistance to emetine is the ribosomal protein S14 (RPS14). wikipedia.org Mutations within the gene encoding RPS14 have been shown to confer resistance to emetine in Chinese hamster ovary (CHO) cells. wikipedia.orgpnas.orgnih.gov These mutations often occur at the C-terminus of the protein. The emetine-resistant phenotype arises from an altered S14 protein that presumably reduces the binding affinity of emetine to the ribosome. pnas.org Studies have demonstrated that emetine resistance mutations in mammalian RPS14 can alter the protein's ability to bind to rRNA, providing direct evidence that these mutations can lead to local alterations in rRNA structure. Furthermore, emetine's activity against human cytomegalovirus (HCMV) has been linked to its ability to induce the translocation of RPS14 into the nucleus, where it interacts with MDM2, disrupting critical viral-host protein interactions. plos.org

Mechanisms of Polysome Stabilization and Ribosome Retention

A notable effect of emetine is the stabilization of polysomes, which are complexes of a single mRNA molecule being actively translated by multiple ribosomes. benthamopen.comresearchgate.net By inhibiting the elongation step and preventing the release of ribosomes from the mRNA, emetine traps ribosomes on the mRNA strands, leading to an accumulation and stabilization of these polysomal structures. benthamopen.comresearchgate.net This polysome stabilization has been observed to inhibit the formation of stress granules, which are cellular aggregates of untranslated mRNAs that form under stressful conditions. researchgate.net The stabilization of polysomes by emetine suggests a dynamic equilibrium between polysomes and stress granules, where the release of mRNAs from polysomes is a prerequisite for stress granule assembly. researchgate.netresearchgate.net Low doses of emetine can induce widespread ribosome collisions on mRNA, a state that recruits specific cellular factors to the stalled ribosomes. nih.gov

Differential Effects on Mammalian, Yeast, Plant, and Bacterial Ribosomes

Emetine exhibits a selective inhibitory effect on protein synthesis across different domains of life. It is a potent inhibitor in mammalian, yeast, and plant cells. benthamopen.comresearchgate.netpnas.org However, extracts from bacteria are resistant to the inhibitory effects of emetine on protein synthesis. benthamopen.com This selectivity is attributed to structural differences between eukaryotic (80S) and prokaryotic (70S) ribosomes. The specific binding site for emetine within the E-site of the 40S subunit is a feature of eukaryotic ribosomes that is not conserved in their bacterial counterparts. Even among eukaryotes, there can be variations in sensitivity. For instance, while some yeasts are sensitive to emetine in cell-free systems, they may show in vivo resistance due to the failure of the alkaloid to penetrate the cell wall. pnas.org

Nucleic Acid Synthesis and Function Modulation

Emetine dication interferes with the synthesis and functions of nucleic acids, primarily as a downstream consequence of its potent inhibitory effect on protein synthesis. benthamopen.comresearchgate.net

This compound is a known inhibitor of DNA synthesis. benthamopen.comresearchgate.net This inhibition is generally considered an indirect effect resulting from the halt in the production of essential proteins required for DNA replication. researchgate.netresearchgate.net By blocking the synthesis of proteins, emetine can arrest the cell cycle, often in the early S phase where DNA replication occurs. benthamopen.com For instance, in HeLa cells, emetine has been shown to irreversibly inhibit DNA synthesis. benthamopen.comnih.gov Similarly, a significant reduction in DNA synthesis in thymic cells was observed in mice treated with emetine. benthamopen.com The primary mechanism is not a direct interaction with DNA polymerase but rather the depletion of short-lived proteins crucial for the initiation and progression of DNA replication. researchgate.netresearchgate.net

Emetine's interference with RNA synthesis is dose-dependent and multifaceted. benthamopen.comcapes.gov.br The primary impact is on ribosomal RNA (rRNA) synthesis. biologists.com At low concentrations, emetine primarily reduces the synthesis of pre-ribosomal RNA (18S rRNA) with little effect on transfer RNA (4S) and 5S RNA. biologists.com At higher concentrations, the synthesis of all RNA types is inhibited. biologists.com This effect is closely linked to its primary action on protein synthesis; by inhibiting the production of ribosomal proteins, emetine disrupts the assembly of new ribosomes, which are essential for translating messenger RNA (mRNA) into protein. benthamopen.comnih.gov This disruption can lead to the stabilization and accumulation of polyribosomes. benthamopen.com The inhibition of RNA synthesis can be initially reversible but becomes irreversible over time, likely due to the sustained block on protein synthesis necessary for transcription. capes.gov.br

The effect of this compound on RNA polymerase activity is largely considered to be indirect, stemming from its primary role as a protein synthesis inhibitor. biorxiv.org However, some studies have reported direct inhibitory effects on viral RNA-dependent RNA polymerases (RdRp). For example, emetine has been shown to directly inhibit the Zika virus NS5 RNA polymerase activity. mdpi.comnih.gov It has also been identified as an RNA polymerase inhibitor in the context of various coronaviruses. tocris.com Despite these findings in viral systems, its effect on host cell RNA polymerases is mainly attributed to the depletion of essential, short-lived proteins like transcription factors, which are necessary for polymerase function. biorxiv.org

The role of DNA intercalation as a mechanism of action for emetine in protozoan systems is a subject of some debate. DNA intercalation involves the insertion of a molecule between the base pairs of DNA, disrupting its structure and function. Some studies suggest that DNA intercalation is an additional mechanism of emetine's trypanocidal activity, alongside the primary inhibition of protein synthesis. nih.govresearchgate.net This mechanism has been proposed for its action against Trypanosoma brucei. nih.govresearchgate.net However, other research on protozoa like Tetrahymena pyriformis indicates that emetine's primary effect is the direct inhibition of protein synthesis, without altering nucleic acid functions. benthamopen.com The consensus in much of the literature is that while intercalation may be a contributing factor in some protozoa, the principal anti-protozoal mechanism remains the potent inhibition of ribosomal protein synthesis. ird.fr

Inhibition of RNA Polymerase Activity

Impact on Gene Expression and Cellular Pathways

This compound significantly alters cellular gene expression, leading to both the upregulation and downregulation of numerous gene products. benthamopen.comresearchgate.net These changes are central to its cytotoxic and other biological effects.

Emetine treatment leads to complex changes in the expression profiles of genes involved in critical cellular pathways, including apoptosis, cell survival, and stress responses.

Upregulation of Gene Products: Emetine has been reported to upregulate several pro-apoptotic genes. benthamopen.com In Jurkat T-cells, for instance, treatment with emetine leads to the increased expression of genes such as BAK1, CASP8 (caspase 8), CASP9 (caspase 9), and DAXX (death-associated protein 6). benthamopen.com Emetine can also induce the expression of genes associated with the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum. nih.govfrontiersin.orgf1000research.com This can lead to the upregulation of stress sensors and chaperones. nih.gov In some cancer cell lines, emetine upregulates the pro-apoptotic variant Bcl-xS. benthamopen.comspandidos-publications.com Furthermore, in specific contexts, anti-apoptotic genes like AKT1 have also been found to be upregulated. benthamopen.com

Downregulation of Gene Products: Conversely, emetine downregulates a number of anti-apoptotic and pro-survival genes. benthamopen.com In Jurkat cells, this includes BCL2, EGFR (epidermal growth factor receptor), and TNF (tumor necrosis factor). benthamopen.com A significant effect has been observed on the Wnt/β-catenin signaling pathway, where emetine downregulates the expression of target genes like c-Myc, fibronectin, Fzd7, Nanog, and CD133 in breast cancer cells. spandidos-publications.com Additionally, emetine has been shown to downregulate the anti-apoptotic protein Mcl-1, which is crucial for sensitizing pancreatic cancer cells to TRAIL-induced apoptosis. spandidos-publications.comresearchgate.net The anti-apoptotic variant Bcl-xL is also consistently downregulated across various cancer cell lines. benthamopen.comspandidos-publications.com In the context of pulmonary arterial hypertension, emetine reduces the protein levels of hypoxia-inducible factors (HIF-1α and HIF-2α), Rho-kinases (ROCK1 and ROCK2), and survivin. ahajournals.org

Table 1: Interactive Data Table of Gene Products Modulated by this compound

| Gene/Protein | Modulation | Cellular Pathway/Function | Cell Line/System |

| Upregulated | |||

| BAK1 | Upregulated | Apoptosis | Jurkat |

| CASP8 (Caspase 8) | Upregulated | Apoptosis | Jurkat |

| CASP9 (Caspase 9) | Upregulated | Apoptosis | Jurkat, PC3 |

| DAXX | Upregulated | Apoptosis | Jurkat |

| Bcl-xS | Upregulated | Apoptosis | MCF-7, PC-3, C33A, A549 |

| Downregulated | |||

| BCL2 | Downregulated | Anti-apoptosis | Jurkat |

| EGFR | Downregulated | Cell Survival, Proliferation | Jurkat |

| TNF | Downregulated | Inflammation, Cell Survival | Jurkat |

| c-Myc | Downregulated | Wnt Signaling, Proliferation | MDA-MB-231, MDA-MB-468 |

| Nanog | Downregulated | Wnt Signaling, Stemness | MDA-MB-231, MDA-MB-468 |

| CD133 | Downregulated | Wnt Signaling, Stemness | MDA-MB-231, MDA-MB-468 |

| Mcl-1 | Downregulated | Anti-apoptosis | AsPC-1, BxPC-3 |

| Bcl-xL | Downregulated | Anti-apoptosis | MCF-7, PC-3, C33A, A549 |

| HIF-1α / HIF-2α | Downregulated | Hypoxia Response | PAH-PASMCs, 786-O |

| ROCK1 / ROCK2 | Downregulated | Cell Proliferation, Migration | PAH-PASMCs |

| Survivin | Downregulated | Apoptosis, Cell Cycle | PAH-PASMCs |

Regulation of Pro-Apoptotic and Anti-Apoptotic Factors (e.g., Bcl-x pre-mRNA splicing)

This compound has been shown to modulate the delicate balance between cell survival and programmed cell death, in part by influencing the expression of key regulatory proteins. One of its notable mechanisms is the regulation of the alternative splicing of B-cell lymphoma-extra large (Bcl-x) pre-mRNA. nih.govresearchgate.netbenthamopen.comspandidos-publications.combiorxiv.org The Bcl-x gene produces two main splice variants: the anti-apoptotic Bcl-xL and the pro-apoptotic Bcl-xS. nih.govresearchgate.net Emetine treatment has been observed to down-regulate the production of the anti-apoptotic Bcl-xL mRNA while simultaneously increasing the levels of the pro-apoptotic Bcl-xS mRNA. nih.govbenthamopen.comspandidos-publications.com This shift in the Bcl-xL/Bcl-xS ratio promotes a cellular environment that is more susceptible to apoptosis. nih.govbenthamopen.comspandidos-publications.com

This effect on Bcl-x splicing has been observed in various cancer cell lines, including breast, prostate, cervical, and lung cancer cells, in a manner that is dependent on both the concentration of emetine and the duration of treatment. nih.govbenthamopen.comspandidos-publications.com The underlying mechanism for this regulation of alternative splicing appears to be dependent on the activation of Protein Phosphatase-1 (PP1). nih.govspandidos-publications.com Studies have shown that inhibiting PP1 can block the emetine-induced shift in Bcl-x splicing. nih.gov

Beyond its effects on Bcl-x, emetine also influences other factors involved in apoptosis. It has been reported to up-regulate several pro-apoptotic genes, including those encoding for caspases 8 and 9, BAK1, DAXX (death-associated protein 6), and GZMB (granzyme B). benthamopen.comspandidos-publications.com Conversely, it can down-regulate anti-apoptotic and pro-survival genes like BCL2 and the epidermal growth factor receptor (EGFR). benthamopen.comspandidos-publications.com

Interestingly, emetine's effect on the splicing of another apoptotic regulator, caspase 9, can be cell-type specific. In some cancer cell lines, emetine was found to down-regulate the pro-apoptotic full-length caspase 9 and up-regulate the anti-apoptotic caspase 9b isoform. nih.gov In other cell types, the opposite effect was observed. nih.gov This suggests that the ultimate impact of emetine on apoptosis may be influenced by the specific cellular context. nih.gov

Table 1: Effect of Emetine on Apoptotic Factors in Various Cancer Cell Lines

| Cell Line | Target | Effect | Reference |

| MCF-7 (Breast Cancer) | Bcl-xL/Bcl-xS ratio | Decreased | nih.govbenthamopen.comspandidos-publications.com |

| PC3 (Prostate Cancer) | Bcl-xL/Bcl-xS ratio | Decreased | nih.govbenthamopen.comspandidos-publications.com |

| A549 (Lung Cancer) | Bcl-xL/Bcl-xS ratio | Decreased | nih.govbenthamopen.comspandidos-publications.com |

| C33A (Cervical Cancer) | Bcl-xL/Bcl-xS ratio | Decreased | nih.govbenthamopen.comspandidos-publications.com |

| Jurkat (T-cell Leukemia) | Pro-apoptotic genes | Upregulated | benthamopen.comspandidos-publications.com |

| Jurkat (T-cell Leukemia) | Anti-apoptotic genes | Downregulated | benthamopen.comspandidos-publications.com |

| C33A, MCF-7 | Caspase 9b | Upregulated | nih.gov |

| PC3 | Caspase 9b | Downregulated | nih.gov |

Modulation of PGC-1α Expression

Emetine has been identified as a potent inducer of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) expression. pnas.orgnih.gov PGC-1α is a transcriptional coactivator that plays a central role in regulating cellular energy metabolism, particularly mitochondrial biogenesis and oxidative phosphorylation. pnas.orgnih.govnih.gov

Studies have shown that treatment with emetine can lead to a significant, dose-dependent increase in PGC-1α mRNA levels in skeletal muscle cells. nih.gov This induction appears to occur at the transcriptional level, as it can be blocked by transcription inhibitors. pnas.orgnih.gov The effect is not immediate, with noticeable increases in PGC-1α expression observed after several hours of treatment. pnas.orgnih.gov

The induction of PGC-1α by emetine is thought to be mediated, at least in part, through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. pnas.orgnih.gov Increased PGC-1α expression can, in turn, lead to the upregulation of genes involved in mitochondrial biogenesis and function. nih.govpnas.org This suggests that emetine can influence cellular metabolic processes through its modulation of the PGC-1α pathway.

Perturbation of Key Signaling Cascades (e.g., Hippo/YAP, PI3K/AKT, MAPKs, Wnt/β-catenin)

Emetine has been shown to modulate multiple intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. nih.govresearchgate.net

Hippo/YAP Signaling: Research indicates that emetine can inhibit the Hippo/YAP signaling pathway. nih.govresearchgate.net The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. thno.org The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when activated, promote cell proliferation and inhibit apoptosis. thno.org An analog of emetine, NPD689, has been identified as an inhibitor of the interaction between YAP and its transcriptional partner, TEAD. nih.gov This suggests that emetine may exert some of its effects by disrupting the oncogenic activity of the YAP-TEAD complex. nih.gov

PI3K/AKT Signaling: Emetine has been observed to inhibit the PI3K/AKT signaling pathway in gastric cancer cells. nih.govresearchgate.net The PI3K/AKT pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, survival, and metabolism. genome.jp Its aberrant activation is a common feature of many cancers. nih.gov

MAPKs Signaling: The mitogen-activated protein kinase (MAPK) pathways, which include ERK, JNK, and p38 MAPK, are involved in regulating cellular responses to a variety of stimuli. Emetine has been shown to modulate MAPK signaling. nih.govresearchgate.net Specifically, it has been reported to activate the p38 MAPK pathway while inhibiting the ERK pathway in some cancer cells. researchgate.nettandfonline.com This differential regulation of MAPK pathways can influence cellular outcomes such as apoptosis and proliferation. nih.gov

Wnt/β-catenin Signaling: Emetine has been identified as an antagonist of the Wnt/β-catenin signaling pathway. nih.govresearchgate.netnih.govnih.gov The Wnt/β-catenin pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is linked to the development of various cancers. nih.gov Emetine has been shown to inhibit this pathway by targeting key components such as the low-density lipoprotein receptor-related protein 6 (LRP6) and Dishevelled (DVL). nih.govnih.gov By decreasing the phosphorylation of these proteins, emetine suppresses the expression of Wnt target genes, thereby inhibiting cancer cell proliferation and survival. researchgate.netnih.govnih.govresearchgate.net

Table 2: Emetine's Impact on Key Signaling Cascades

| Signaling Pathway | Effect of Emetine | Key Proteins Targeted | Cellular Outcome | Reference |

| Hippo/YAP | Inhibition | YAP-TEAD interaction (by analog) | Reduced cell viability | nih.govresearchgate.netnih.gov |

| PI3K/AKT | Inhibition | PI3K, AKT | Inhibition of cell growth and survival | nih.govresearchgate.net |

| MAPKs | Modulation (p38 activation, ERK inhibition) | p38, ERK | Induction of apoptosis, inhibition of proliferation | nih.govresearchgate.netresearchgate.nettandfonline.com |

| Wnt/β-catenin | Inhibition | LRP6, DVL, β-catenin | Suppression of proliferation and survival | nih.govresearchgate.netnih.govnih.govresearchgate.net |

Enzyme and Receptor Interactions

Inhibition of Dipeptidyl Aminopeptidase (B13392206) IV

There is currently no direct and conclusive scientific evidence to suggest that this compound is an inhibitor of dipeptidyl aminopeptidase IV (DPP4). While some computational studies may explore potential interactions, experimental validation is lacking in the reviewed literature.

Modulation of Adrenergic (α2) Receptors

Emetine has been identified as a modulator of α2-adrenergic receptors. universiteitleiden.nluni-konstanz.de The α2-adrenergic receptors are a class of G protein-coupled receptors that are involved in regulating neurotransmitter release and other physiological processes. wikipedia.orgdrugbank.com Activation of α2 receptors generally leads to inhibitory effects, such as a decrease in the release of norepinephrine (B1679862) from nerve terminals. wikipedia.org The interaction of emetine with these receptors suggests a potential role in modulating adrenergic signaling. universiteitleiden.nl

Antagonism of Dopamine (B1211576) (D1 and D3) Receptors

Emetine has been shown to act as an antagonist at dopamine receptors, specifically the D1 and D3 subtypes. ufrn.brresearchgate.net Dopamine receptors are a class of G protein-coupled receptors that are crucial for various neurological processes, including motor control, reward, and cognition. ucl.ac.ukpatsnap.com The D1 receptor is typically associated with stimulatory effects, while the D3 receptor, part of the D2-like family, is often linked to inhibitory functions and is implicated in drug dependence and neuropsychiatric disorders. patsnap.commdpi.comfrontiersin.org The antagonism of these receptors by emetine suggests it can influence dopaminergic neurotransmission. ufrn.br

Interaction with Substance P and Neurokinin NK3

Substance P, a neuropeptide belonging to the tachykinin family, is a key mediator in emetic responses. It exerts its effects by binding to neurokinin (NK) receptors, with a particular preference for the neurokinin-1 (NK1) receptor. nih.govnih.govpatsnap.com The activation of NK1 receptors by substance P, which are found in the gastrointestinal tract and the brainstem's emetic circuitry, is a critical step in the signaling cascade that leads to nausea and vomiting. nih.gov7tmantibodies.com Consequently, antagonists of the NK1 receptor have been developed as effective antiemetic drugs. nih.govnih.gov

While emetine is known for its emetic properties, its direct interaction with the substance P/neurokinin pathway is not as extensively documented as its other mechanisms of action. However, some computational studies have suggested potential interactions. One study predicted that emetine may act as an antagonist to neurokinin NK2 receptors. researchgate.net The neurokinin receptor family consists of three main types: NK1, NK2, and NK3. patsnap.com While substance P has the highest affinity for NK1 receptors, other tachykinins like neurokinin A and neurokinin B show preference for NK2 and NK3 receptors, respectively. patsnap.com The predicted antagonism of NK2 receptors by emetine suggests a possible, though perhaps indirect, influence on the broader neurokinin signaling system. Further experimental validation is required to confirm this interaction and elucidate its functional consequences in the context of emesis and other physiological processes regulated by tachykinins.

It is important to note that the primary mechanism of emetine-induced vomiting is generally attributed to its irritant action on the gastric mucosa and its direct effect on the chemoreceptor trigger zone in the brain, rather than a direct, high-affinity interaction with neurokinin receptors.

Influence on HIF-1α Stability and Transcriptional Activity

Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). semanticscholar.orgnih.gov Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded, but under hypoxic conditions, it becomes stabilized, allowing it to activate the transcription of genes involved in processes like angiogenesis, metabolic adaptation, and cell survival. oncotarget.comahajournals.orgnih.gov The stability and transcriptional activity of HIF-1α are tightly regulated by various post-translational modifications, including hydroxylation, ubiquitination, acetylation, and methylation. bmbreports.org

Emetine has been identified as a potent inhibitor of HIF-1α. acs.org Research has demonstrated that emetine can block the accumulation of HIF-1α protein induced by hypoxia or iron chelators. acs.org This effect has been observed in various cancer cell lines, including breast tumor cells and acute myeloid leukemia (AML) cells. oncotarget.comacs.org The inhibitory action of emetine on HIF-1α appears to be concentration-dependent, with effects seen in the nanomolar to low micromolar range. oncotarget.comacs.org

The mechanism by which emetine influences HIF-1α stability involves the promotion of its degradation. nih.gov Studies have shown that emetine's effect on HIF-1α is independent of the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of the E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation under normoxic conditions. nih.govnih.gov Emetine has been shown to induce the ubiquitination of HIF-2α, a closely related protein, leading to its degradation by the proteasome in a VHL-independent manner. nih.govnih.gov While the direct E3 ubiquitin ligase responsible for this emetine-induced degradation has not been fully identified, it appears to operate through a novel pathway. nih.gov

By reducing the stability of HIF-1α, emetine consequently inhibits its transcriptional activity. nih.govsigmaaldrich.com This leads to the downregulation of HIF-1 target genes, which can, in turn, affect various cellular processes. For instance, in the context of cancer, the inhibition of HIF-1α by emetine has been linked to reduced viability and clonogenic capacity of AML cells. oncotarget.com In pulmonary arterial hypertension models, emetine's reduction of HIF-1α and HIF-2α levels was associated with the inhibition of abnormal cell proliferation. ahajournals.org However, in some cellular contexts, such as certain lung cancer cells, the anti-proliferative effects of emetine have been found to be independent of HIF-1α. mdpi.com

| Cell Line/Model | Effect of Emetine on HIF-1α | Observed Consequence | Reference |

| T47D Breast Tumor Cells | Inhibited hypoxia-induced HIF-1α activation (IC50 = 0.11 µM) | Blocked HIF-1α protein accumulation | acs.org |

| Acute Myeloid Leukemia (AML) Cells | Decreased HIF-1α protein levels | Reduced cell viability and clonogenicity | oncotarget.com |

| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Reduced protein levels of HIF-1α and HIF-2α | Inhibition of abnormal cell proliferation | ahajournals.org |

| Clear Cell Renal Carcinoma (CCRCC) Cells | Down-regulated HIF-2α protein expression | Inhibition of HIF-2α transcriptional activity | nih.govnih.gov |

| Cisplatin-Resistant Lung Cancer Cells | No effect on HIF-1α expression | Synergistic anti-cancer effect with cisplatin (B142131) | mdpi.com |

Potential Interaction with Acetylcholinesterase

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). cellmolbiol.orgmdpi.com Inhibition of AChE leads to an increase in acetylcholine levels at the synaptic cleft, a therapeutic strategy employed in the management of conditions like Alzheimer's disease and myasthenia gravis. cellmolbiol.orgresearchgate.net

Computational and in-silico studies have explored the potential of emetine to interact with and inhibit human brain acetylcholinesterase. cellmolbiol.orgnih.gov Molecular docking simulations have predicted a favorable binding interaction between emetine and the active site of AChE. cellmolbiol.org These studies suggest that emetine can fit into the active site of the enzyme, forming various types of chemical interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi/Cation-pi interactions. cellmolbiol.orgnih.gov

The binding energy of the emetine-AChE complex has been calculated to be significant, with one study reporting a value of -9.72 kcal/mol. cellmolbiol.orgnih.gov This strong binding affinity suggests that emetine has the potential to act as an inhibitor of AChE. cellmolbiol.org The predicted interactions involve specific amino acid residues within the active site of AChE, such as Tyr124 and Tyr133. cellmolbiol.org

It is important to emphasize that these findings are based on computational models and simulations. cellmolbiol.orgnih.gov While these studies provide a strong theoretical basis for the interaction between emetine and acetylcholinesterase, further experimental validation through in-vitro and in-vivo studies is necessary to confirm the inhibitory activity and to determine its potency and mechanism of action. The potential for emetine to cross the blood-brain barrier, as suggested by some predictive models, further supports the rationale for investigating its effects on central nervous system targets like AChE. cellmolbiol.org

| Parameter | Value | Significance | Reference |

| Binding Energy (Emetine-AChE) | -9.72 kcal/mol | Indicates a strong and favorable binding interaction. | cellmolbiol.orgnih.gov |

| Predicted Inhibition Constant (Ki) | 75.07 nM | Suggests potent inhibitory activity. | cellmolbiol.org |

| Key Interacting Residues in AChE | Tyr124, Tyr133 | Specific amino acids involved in the binding of emetine. | cellmolbiol.org |

| Types of Interactions | H-bond, hydrophobic, pi-pi, Cation-pi | Multiple forces stabilizing the emetine-AChE complex. | cellmolbiol.orgnih.gov |

Preclinical Biological Activities and Research Applications in Vitro and in Vivo Models

Research in Anticancer Biology

Mechanisms of Apoptosis Induction in Various Cancer Cell Lines

Emetine (B1671215) has been shown to induce apoptosis, or programmed cell death, in a wide array of cancer cells, including those of leukemia, lung adenocarcinoma, breast cancer, and prostate cancer. benthamopen.comspandidos-publications.comspandidos-publications.com The underlying mechanisms are complex and involve the activation of specific cellular pathways and the regulation of key proteins involved in cell death.

Research indicates that emetine-induced apoptosis is often dependent on caspases, a family of proteases that are central to the execution of the apoptotic program. In several cancer cell lines, treatment with emetine leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7. benthamopen.comspandidos-publications.com For instance, in ovarian carcinoma cells, the apoptosis induced by a combination of cisplatin (B142131) and emetine was shown to be dependent on the activation of caspases-3, -7, and -8. spandidos-publications.com Similarly, in pancreatic and bronchial carcinoid cell lines, emetine induced caspase-3 activation, leading to apoptosis. researchgate.net Studies in acute myeloid leukemia (AML) cells also demonstrated that emetine treatment resulted in increased levels of active caspase-3 and cleaved PARP, a substrate of activated caspases, and this effect could be partially blocked by a pan-caspase inhibitor. nih.gov

Emetine has been found to modulate the expression of various pro-apoptotic and anti-apoptotic proteins, tipping the balance towards cell death. benthamopen.com A significant mechanism is its ability to regulate the alternative splicing of pre-mRNA for members of the Bcl-2 family. benthamopen.com In several cancer cell lines, including breast, prostate, cervical, and lung cancer, emetine downregulates the anti-apoptotic variant Bcl-xL and upregulates the pro-apoptotic variant Bcl-xS. benthamopen.comspandidos-publications.com This shift in the Bcl-xL/Bcl-xS ratio promotes apoptosis. Furthermore, in Jurkat T cell leukemia cells, emetine has been reported to upregulate pro-apoptotic genes such as BAK1, CASP8 (caspase 8), CASP9 (caspase 9), and DAXX, while downregulating the anti-apoptotic gene BCL2. benthamopen.com In pancreatic cancer cells, emetine was found to downregulate the expression of the anti-apoptotic protein Mcl-1, sensitizing these cells to TRAIL-induced apoptosis. spandidos-publications.com

Caspase-Dependent Apoptotic Pathways

Inhibition of Cancer Cell Proliferation in Diverse Tumor Models

Emetine consistently demonstrates the ability to inhibit the proliferation of a wide range of cancer cells. mdpi.com This has been observed in various tumor models, including non-small cell lung cancer (NSCLC), breast cancer, bladder cancer, and gastric cancer. spandidos-publications.commdpi.comauajournals.orgnih.gov The anti-proliferative effects are often seen at nanomolar concentrations, highlighting its potency. spandidos-publications.comauajournals.org For example, in breast cancer cell lines such as MDA-MB-231 and MDA-MB-468, emetine selectively reduced cell viability compared to non-cancerous mammary epithelial cells. spandidos-publications.com Similarly, in bladder cancer cell lines, emetine inhibited proliferation in a dose-dependent manner with IC50 values in the nanomolar range, while normal urothelial cells were significantly more resistant. auajournals.org In gastric cancer cells, emetine also showed strong anti-proliferative activity. nih.gov The mechanism behind this inhibition is often linked to the suppression of key signaling pathways involved in cell growth, such as the Wnt/β-catenin pathway. spandidos-publications.commdpi.com

| Cancer Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549, CL1-0, CL1-5, H1355, H1437, H358 | Emetine suppresses proliferation by inhibiting the Wnt/β-catenin signaling pathway. | mdpi.com |

| Breast Cancer | MDA-MB-231, MDA-MB-468 | Selectively reduces viability of cancer cells with little effect on normal mammary epithelial cells. | spandidos-publications.com |

| Bladder Cancer | UMUC3, HT1376 | Inhibits proliferation at nanomolar concentrations with minimal impact on normal urothelial cells. | auajournals.org |

| Gastric Cancer | MGC803, HGC-27 | Effectively inhibits cell growth with IC50 values in the nanomolar range. | nih.gov |

| B-cell Lymphoma | Patient-derived cells with MYC rearrangement | Inhibits tumor growth in vivo. | oncotarget.com |

Suppression of Cancer Cell Migration and Invasion

Beyond inhibiting proliferation, emetine has been shown to suppress the migration and invasion of cancer cells, which are critical steps in metastasis. spandidos-publications.comnih.gov In human non-small-cell lung cancer (NSCLC) cells, emetine was found to inhibit migration and invasion by regulating the ERK and p38 signaling pathways, which in turn leads to the downregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. nih.gov These enzymes are crucial for degrading the extracellular matrix, allowing cancer cells to spread. Similarly, in breast cancer cells, emetine treatment suppressed both migration, as shown in scratch wound and Transwell assays, and invasion through Matrigel-coated chambers. spandidos-publications.com This anti-invasive activity is linked to its ability to inhibit the Wnt/β-catenin signaling pathway, which is known to play a role in cell movement. spandidos-publications.com Studies on gastric cancer cells have also confirmed that emetine can block cell migration and invasion. nih.gov

Studies on Emetine in Combination with Other Anticancer Agents (e.g., Cisplatin, TNF-α, Chloroquine)

Emetine's potential as a combination therapy agent has been explored with several existing anticancer drugs, often showing synergistic or additive effects.

Cisplatin: Multiple studies have demonstrated that emetine can enhance the anticancer efficacy of cisplatin, a widely used chemotherapy drug. spandidos-publications.commdpi.comauajournals.org In non-small cell lung cancer (NSCLC) cells, including cisplatin-resistant subpopulations, emetine synergizes with cisplatin to suppress cell proliferation. mdpi.com This synergistic effect is partly mediated through the inhibition of the Wnt/β-catenin pathway. mdpi.com In bladder cancer cells, the combination of emetine and cisplatin resulted in synergistic inhibition of tumor cell proliferation. auajournals.org Similarly, in ovarian carcinoma cells, co-treatment with emetine and cisplatin led to a remarkable induction of apoptosis, an effect attributed to the emetine-induced downregulation of the anti-apoptotic protein Bcl-xL. spandidos-publications.com

TNF-α and TRAIL: Emetine has been shown to sensitize cancer cells to apoptosis induced by members of the tumor necrosis factor (TNF) family. In pancreatic cancer cells, emetine enhances apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) by downregulating the anti-apoptotic protein Mcl-1. spandidos-publications.com However, one study on human ovarian carcinoma cell lines suggested that emetine, at concentrations that inhibit protein synthesis, did not show synergy with TNF-α. aai.org Another study indicated that emetine enhanced TRAIL-induced apoptosis in HeLa cells. benthamopen.com

Chloroquine: A study investigating the combination of emetine and chloroquine, both of which have shown antiviral and anticancer properties, found that they act synergistically to decrease the growth of various cancer cell lines, including lung carcinoma and leukemia/lymphoma cells. nih.govnih.gov The combination of these drugs with HIV-1-based lentiviral particles was shown to decrease the viability of the treated cancer cells, suggesting an oncolytic potential. nih.gov

| Combination Agent | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Synergistically suppresses proliferation, even in cisplatin-resistant cells, via Wnt/β-catenin pathway inhibition. | mdpi.com |

| Cisplatin | Bladder Cancer | Synergistically inhibits tumor cell proliferation. | auajournals.org |

| Cisplatin | Ovarian Carcinoma | Enhances apoptosis through downregulation of Bcl-xL. | spandidos-publications.com |

| TNF-α/TRAIL | Pancreatic Cancer | Sensitizes cells to TRAIL-induced apoptosis by downregulating Mcl-1. | spandidos-publications.com |

| TNF-α | Ovarian Carcinoma | No synergistic cytotoxic activity observed with TNF-α. | aai.org |

| Chloroquine | Lung Carcinoma, Leukemia/Lymphoma | Synergistically decreases cancer cell growth. | nih.govnih.gov |

Research in Antiviral Mechanisms

Emetine dication, an active alkaloid derived from the ipecac root, has been the subject of extensive preclinical research to evaluate its potential as an antiviral agent. acs.org In vitro and in vivo studies have highlighted its broad-spectrum activity and multifaceted mechanisms of action against a range of viruses.

Broad-Spectrum Antiviral Activity in Cell Cultures

Emetine has demonstrated potent antiviral activity in laboratory settings against a wide array of viruses. mdpi.com Its efficacy is not limited by common viral classifications, such as enveloped versus non-enveloped, or DNA versus RNA genomes. mdpi.com Research has shown its inhibitory effects against various viral families.

Studies have reported its activity against double-stranded DNA viruses like herpesviruses, as well as single-stranded RNA viruses, including both positive-sense (+ssRNA) and negative-sense (-ssRNA) viruses. mdpi.com Viruses sensitive to emetine include Coronaviruses (like SARS-CoV-2 and MERS-CoV), Dengue virus, Zika virus, Ebola virus, Human Metapneumovirus, and Rift Valley fever virus. mdpi.commdpi.com It is also effective against numerous non-enveloped enteroviruses. mdpi.com The compound has been shown to inhibit various strains of coronavirus with EC₅₀ values in the sub-micromolar to low-micromolar range. mdpi.com Furthermore, emetine has demonstrated activity against HIV-1, buffalopox virus, and Newcastle disease virus in vitro. researchgate.netresearchgate.net

Table 1: In Vitro Antiviral Activity of Emetine Against Various Viruses

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Citation |

|---|---|---|---|---|

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.007 - 0.46 | researchgate.netnih.govcapes.gov.brmednexus.org |

| Coronaviridae | MERS-CoV | Huh-7.5 | 0.16 - 0.34 | mdpi.commdpi.com |

| Flaviviridae | Zika Virus | HEK293 | 0.0529 | nih.gov |

| Flaviviridae | Dengue Virus (DENV II) | Post-treatment | >90% inhibition at 0.5 µM | benthamopen.com |

| Filoviridae | Ebola Virus | Vero E6 | 0.0169 | nih.govresearchgate.net |

| Herpesviridae | Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts | 0.04 | nih.govnih.govresearchgate.net |

| Retroviridae | HIV-1 | Peripheral Blood Mononuclear Cells | ~80% inhibition at 0.03 µM | mdpi.com |

Inhibition of Viral Replication Stages (e.g., SARS-CoV-2, HCMV, Zika, Ebola)

Emetine's antiviral action often involves interfering with critical stages of the viral replication cycle, though the specific stage targeted can vary depending on the virus. nih.gov

SARS-CoV-2: Research indicates that emetine effectively inhibits SARS-CoV-2 replication in cell cultures. mednexus.orgresearchgate.net Studies have shown that it leads to a decrease in viral RNA and protein synthesis. nih.govnih.govbiorxiv.org The mechanism is not virucidal, meaning it does not directly inactivate free virus particles, but rather acts within the host cell to prevent viral propagation. nih.gov

Human Cytomegalovirus (HCMV): For HCMV, emetine's inhibitory action occurs at an early stage of replication, specifically after the virus has entered the host cell but before the commencement of viral DNA replication. nih.govnih.govgoogle.complos.org This leads to a subsequent reduction in the expression of viral proteins. nih.govnih.gov

Zika Virus (ZIKV): In the case of ZIKV, emetine demonstrates its antiviral effect at a post-entry stage, targeting the viral replication process. nih.gov It has been found to directly inhibit the activity of the ZIKV NS5 RNA polymerase, an essential enzyme for viral genome replication. mdpi.comnih.govbiorxiv.org

Ebola Virus (EBOV): Emetine has been reported to inhibit the polymerase activity of the Ebola virus, a critical component of its replication machinery. nih.govmdpi.com In vivo studies using a mouse model infected with a lethal dose of mouse-adapted Ebola virus showed that emetine treatment offered significant protection. mdpi.com

Mechanisms of Viral Entry Inhibition

In addition to inhibiting replication, emetine has been shown to block the entry of certain viruses into host cells.

For coronaviruses, particularly MERS-CoV, emetine was identified as an entry inhibitor, almost completely blocking infection in infectivity studies. mdpi.com It was shown to reduce viral entry into DPP4-expressing Huh-7.5 cells by a factor of 50. mdpi.com Similarly, pretreatment of Vero cells with emetine effectively blocked SARS-CoV-2 invasion. mednexus.orgresearchgate.net

Emetine also demonstrates a dose-dependent inhibition of Ebola virus-like particle entry into HeLa cells. mdpi.comnih.govmdpi.com For the Zika virus, one of the proposed mechanisms of action is the disruption of lysosomal function, which can interfere with viral entry. nih.govnih.govbiorxiv.org

Targeting Viral Proteins (e.g., Mpro, PLpro, Nsp15, Nsp12, RdRp, Nsp16, Nsp10, Spike Protein Receptor Domain)

Molecular modeling and docking studies have provided insights into how emetine may interact with and inhibit specific viral proteins, particularly those of SARS-CoV-2. These proteins are crucial for the virus's lifecycle, including its replication and maturation. frontiersin.org

Emetine has shown significant binding affinity towards several key SARS-CoV-2 non-structural proteins (Nsps) and structural proteins. researchgate.nettandfonline.comnih.gov These include the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are responsible for cleaving the viral polyproteins into functional units. researchgate.netfrontiersin.orgmdpi.com Inhibition of these proteases would disrupt the viral replication and transcription complex. frontiersin.org

Furthermore, emetine is predicted to bind to components of the replication machinery, such as the RNA-dependent RNA polymerase (RdRp, or Nsp12) and its associated co-factors Nsp10 and Nsp16. researchgate.nettandfonline.comnih.gov It also shows affinity for the endonuclease Nsp15 and the Spike Protein's Receptor Binding Domain, which is critical for viral entry. researchgate.nettandfonline.comnih.gov Beyond SARS-CoV-2, emetine has been shown to directly inhibit the ZIKV NS5 RNA polymerase activity. mdpi.comnih.gov One study also suggested emetine may disrupt the binding of SARS-CoV-2 mRNA with the host's eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting viral protein synthesis. nih.govnih.govbiorxiv.org

Table 2: Predicted Binding Affinities of Emetine to SARS-CoV-2 Proteins

| Viral Protein Target | Function | Binding Affinity (kcal/mol) | Citation |

|---|---|---|---|

| Nsp15 (Endoribonuclease) | Viral RNA processing | -10.8 | researchgate.nettandfonline.comnih.gov |

| Nsp12 (RdRp) | RNA synthesis | -9.5 | researchgate.nettandfonline.comnih.gov |

| Nsp16 (2'-O-methyltransferase) | RNA capping | -9.4 | researchgate.nettandfonline.comnih.gov |

| Nsp10 | Nsp16 cofactor | -9.2 | researchgate.nettandfonline.comnih.gov |

| Papain-like Protease (PLpro) | Polyprotein processing, immune evasion | -9.0 | researchgate.nettandfonline.comnih.gov |

| Spike Protein Receptor Domain | Host cell entry | -8.8 | researchgate.nettandfonline.comnih.gov |

| Main Protease (Mpro/3CLpro) | Polyprotein processing | -8.5 | researchgate.nettandfonline.comnih.gov |

Synergistic Antiviral Effects with Established Antiviral Agents (e.g., Ganciclovir (B1264), Remdesivir)

A significant area of research is the potential for emetine to work in combination with other antiviral drugs to enhance efficacy.

With Ganciclovir: Studies on Human Cytomegalovirus (HCMV) have shown that emetine exhibits a synergistic effect when combined with ganciclovir. nih.govnih.govhhv-6foundation.orgwikipedia.org This synergy allows for enhanced virus inhibition. nih.govnih.gov The different mechanisms of action—emetine acting at an early replication stage and ganciclovir targeting viral DNA polymerase—likely contribute to this effect. hhv-6foundation.org

With Remdesivir (B604916): Against SARS-CoV-2, emetine has demonstrated significant antiviral synergism when used in combination with remdesivir in vitro. acs.orgmdpi.comfrontiersin.orgtocris.com One study found that a combination of 0.195 μM of emetine and 6.25 μM of remdesivir resulted in a 64.9% inhibition of viral yield in Vero E6 cells. researchgate.netnih.govcapes.gov.br Such synergistic combinations could potentially allow for the use of lower concentrations of each drug. mdpi.com

Research in Antiparasitic Mechanisms

Emetine was historically used as an antiparasitic agent, particularly for the treatment of amebiasis. benthamopen.comtaylorandfrancis.comnih.gov Its mechanism of action against parasites, like protozoa and helminths, is primarily centered on the inhibition of protein synthesis. benthamopen.comnih.gov

Research indicates that emetine acts by binding to the 40S ribosomal subunit, which effectively halts the translocation step of protein elongation. mdpi.com This action restricts the movement of the ribosome along the messenger RNA (mRNA), thereby inhibiting protein synthesis and leading to the death of the parasite. nih.gov This inhibition affects both ribosomal and mitochondrial protein synthesis. acs.orgbenthamopen.comtaylorandfrancis.com Furthermore, some studies report that emetine can interfere with the synthesis and activities of the parasite's DNA and RNA. acs.orgbenthamopen.comtaylorandfrancis.com

Its efficacy has been noted against Entamoeba histolytica, the protozoan parasite that causes amebiasis. researchgate.netbenthamopen.com In addition to its anti-protozoal activity, emetine has been tested as an anthelmintic and was found to be effective against the nematode parasite Protostrongylus rufescens. researchgate.net

Anti-protozoal Effects against Specific Pathogens (e.g., Entamoeba histolytica, Plasmodium falciparum, Trypanosoma b. brucei)

Emetine has demonstrated significant inhibitory effects against several protozoan pathogens. It has historically been used in the treatment of amoebiasis caused by Entamoeba histolytica. benthamopen.comwikipedia.org Research has shown its efficacy against both intestinal and tissue forms of the parasite. nih.gov Studies on emetine-resistant mutants of E. histolytica have provided insights into multidrug resistance mechanisms, showing cross-resistance to other anti-amebic drugs like iodoquinol (B464108) and diloxanide. nih.gov

In the context of malaria, emetine shows potent anti-malarial activity against Plasmodium falciparum. elifesciences.org It has been found to have an IC50 of approximately 47 nM in the multidrug-resistant K1 strain of P. falciparum. nih.govresearchgate.net The investigation of emetine's anti-malarial properties is part of a broader strategy to reposition existing drugs for new therapeutic uses, which can significantly shorten the drug development timeline. nih.govelifesciences.org

While direct studies on the effect of this compound specifically against Trypanosoma brucei brucei are less detailed in the provided results, its general anti-protozoal nature and mechanism of action suggest potential activity. nih.govnih.gov The broader class of anti-protozoal drugs is under investigation for efficacy against various trypanosome species. nih.gov

Table 1: In Vitro Anti-protozoal Activity of Emetine

| Pathogen | Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | K1 (multidrug-resistant) | IC50 | ~47 nM | nih.govresearchgate.net |

| Plasmodium falciparum | Drug-sensitive lines | IC50 | 1 nM | nih.gov |

Studies on Parasite Protein Synthesis Inhibition

The primary mechanism of emetine's anti-protozoal action is the irreversible inhibition of protein synthesis. benthamopen.comresearchgate.net It achieves this by targeting the ribosome, the cellular machinery responsible for building proteins. elifesciences.orgnih.gov This inhibition halts the growth and multiplication of the parasite. elifesciences.org In Tetrahymena pyriformis, a ciliated protozoan, emetine at a concentration of 4 μM was shown to directly inhibit protein synthesis without altering nucleic acid functions. benthamopen.com

Ribosomal Target Investigations in Parasitic Organisms (e.g., Plasmodium falciparum 80S ribosome)

Detailed structural studies have been conducted to understand how emetine interacts with the parasite's ribosome. Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the binding of emetine to the Plasmodium falciparum 80S ribosome at a resolution of 3.2 Å. elifesciences.orgrcsb.orgrcsb.orgnih.gov

These studies revealed that emetine binds to the E-site (exit site) of the ribosomal small subunit (40S). wikipedia.orgelifesciences.orgrcsb.orgpdbj.org This binding site is near where the instructions for protein assembly are read from messenger RNA (mRNA). nih.gov By binding to this site, emetine effectively blocks the translocation of mRNA and transfer RNA (tRNA) through the ribosome, thereby halting protein synthesis. elifesciences.orgrcsb.orgpdbj.org The structure of the P. falciparum ribosome also revealed unique features not present in human ribosomes, which could potentially be exploited to design more selective and less toxic emetine derivatives. elifesciences.orgnih.gov

Other Investigational Biological Activities

Beyond its anti-protozoal effects, emetine has been investigated for its role in other fundamental cellular processes.

Induction of Autophagy Prevention in Specific Cell Types

Emetine has been shown to prevent induced autophagy in the exocrine cells of the mouse pancreas and seminal vesicle. benthamopen.com This effect is linked to its ability to stabilize polyribosomes while inhibiting protein synthesis. benthamopen.com More recent studies have confirmed that emetine can interrupt autophagy, leading to the accumulation of proteins like SQSTM1 and MAP1LC3B, which are markers for this process. researchgate.net This inhibition of autophagy may also play a role in its antiviral activity, as some viruses depend on this pathway for their life cycle. researchgate.net

Research on Rabies Virus Dissemination in Nerve Cells

Recent research has uncovered a novel antiviral activity of emetine against the rabies virus. eurekalert.orgprinceton.edu Studies have shown that emetine can efficiently block the transport of the rabies virus within nerve cells, a critical step for the virus to reach the neuronal cell body where it replicates. eurekalert.orgprinceton.eduprinceton.edu

Interestingly, this effect appears to be independent of its well-known role as a protein synthesis inhibitor. eurekalert.orgprinceton.edu While other protein synthesis inhibitors did not block rabies virus transport, emetine either completely immobilized endosomes carrying the virus or allowed them to move only short distances at slower speeds. wikipedia.orgeurekalert.orgprinceton.eduprinceton.edu This suggests that emetine may interfere with a different, as-yet-unidentified process within infected neurons to inhibit viral dissemination. eurekalert.orgprinceton.edu

Investigations into Anti-inflammatory Mechanisms in Preclinical Models

This compound, an isoquinoline (B145761) alkaloid, has been the subject of various preclinical investigations to elucidate its anti-inflammatory mechanisms. Research in both in vitro and in vivo models has demonstrated its ability to modulate key inflammatory pathways, suggesting a potential role in mitigating inflammatory responses. acs.orgresearchgate.netsemanticscholar.org These studies have primarily focused on its impact on critical signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway, and its effect on the production of pro-inflammatory cytokines. acs.orgresearchgate.net

A significant aspect of emetine's anti-inflammatory activity appears to be its potent inhibition of the NF-κB signaling pathway. nih.govcaymanchem.com The NF-κB family of transcription factors is crucial in regulating immune and inflammatory responses, as well as cell proliferation and survival. researchgate.netd-nb.info In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines. acs.org

Preclinical research has shown that emetine can interfere with this process. One proposed mechanism is the inhibition of IκBα phosphorylation, which prevents the release and subsequent nuclear translocation of NF-κB. acs.org Studies utilizing acute myeloid leukemia (AML) KG-1a cells, which exhibit constitutive NF-κB activity, demonstrated that treatment with emetine significantly reduced the levels of phosphorylated NF-κB p65 (S529). nih.govnih.gov Confocal microscopy in the same study confirmed a decrease in nuclear NF-κB p65 protein in emetine-treated cells, providing further evidence of its inhibitory effect on this pathway. nih.gov

Consistent with its inhibition of the NF-κB pathway, emetine has been shown to reduce the expression of key pro-inflammatory cytokines. acs.org In various preclinical models, treatment with emetine led to a decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). acs.org These cytokines are central mediators of acute and chronic inflammation, and their suppression points to a broad anti-inflammatory effect.

Further research has explored emetine's influence on other signaling pathways involved in inflammation. In preclinical models of pulmonary arterial hypertension (PAH), emetine demonstrated anti-inflammatory and anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs). ahajournals.org These effects were linked to the inhibition of several signaling hubs, including RhoA, bromodomain-containing protein 4 (BRD4), and heat shock protein 90 (HSP90). ahajournals.org

The role of emetine in relation to the p38 mitogen-activated protein kinase (MAPK) pathway and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has also been a subject of investigation. The p38 MAPK pathway is known to be involved in cellular stress and inflammatory responses. researchgate.nettandfonline.com While inhibition of this pathway is generally considered a strategy to reduce hyper-inflammatory conditions, some studies have reported that emetine may stimulate p38 MAPK activation, a mechanism potentially linked to its cellular toxicity. tandfonline.com

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. nih.govinvivogen.com Emetine is a known inhibitor of protein synthesis. researchgate.net Some research suggests that the inhibition of ribosomal function can, under certain conditions, trigger the activation of the NLRP3 inflammasome. nih.gov However, one study found that unlike other inflammasome activators, emetine did not induce the potassium efflux that is often a prerequisite for NLRP3 activation, suggesting a more complex interaction. nih.gov

The following table summarizes key findings from preclinical studies on the anti-inflammatory mechanisms of emetine.

Interactive Table: Preclinical Studies on Anti-inflammatory Mechanisms of this compound

| Model/Cell Line | Key Findings | Associated Pathway(s) | Reference(s) |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) KG-1a cells | Reduced phosphorylation of NF-κB p65 (S529) and decreased nuclear translocation of NF-κB p65. | NF-κB | nih.govnih.govresearchgate.net |

| General in vitro models | Decreased levels of pro-inflammatory cytokines IL-6, TNFα, and IL-1β. | Cytokine Signaling | acs.org |

| General in vitro models | Inhibition of IκBα phosphorylation. | NF-κB | acs.org |

| Human Pulmonary Artery Smooth Muscle Cells (PAH-PASMCs) | Inhibited proliferation and inflammation. | RhoA, BRD4, HSP90 | ahajournals.org |

| Rat Models (Monocrotaline- and Sugen/hypoxia-induced Pulmonary Hypertension) | Ameliorated pulmonary hypertension with associated anti-inflammatory effects. | General Anti-inflammatory | ahajournals.org |

Advanced Research Methodologies and Techniques

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental in the preliminary assessment of a compound's biological effects. These assays provide crucial data on how emetine (B1671215) dication affects various aspects of cell behavior, such as viability, proliferation, death, migration, and invasion.